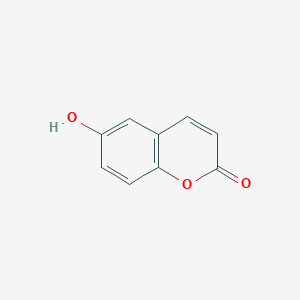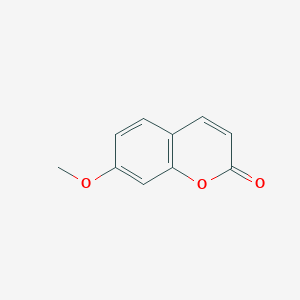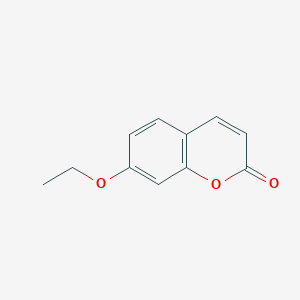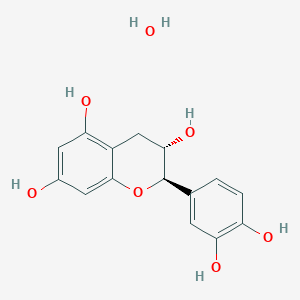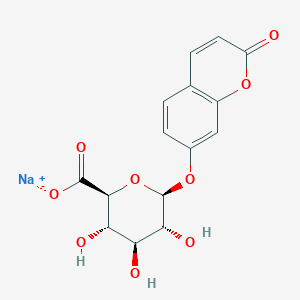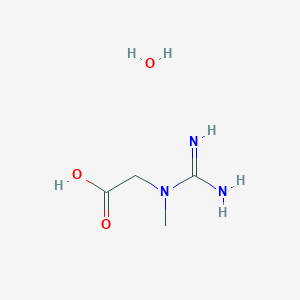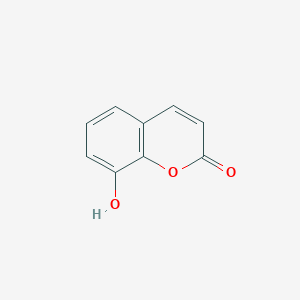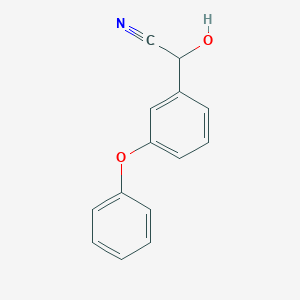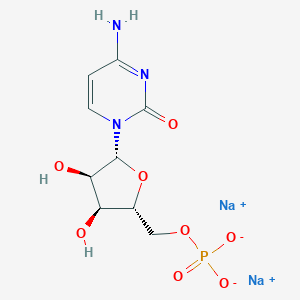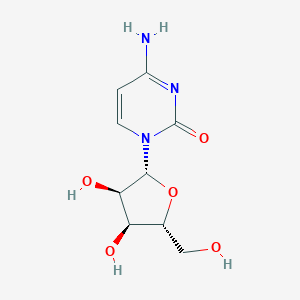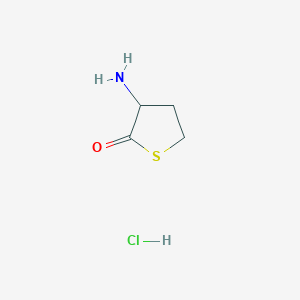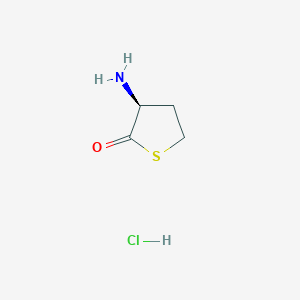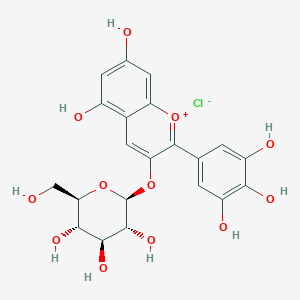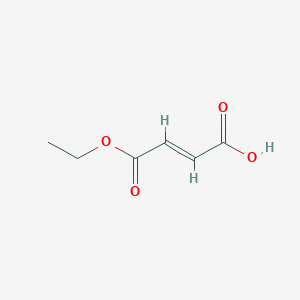
Ethyl fumarate
Overview
Description
Ethyl fumarate is a chemical compound with the molecular formula C6H8O4 . It is also known as the monoethyl ester form of fumaric acid . It is used as a pesticide or comonomer for the production of polystyrene .
Synthesis Analysis
Fumaric acid, from which ethyl fumarate is derived, is produced on a large scale by the petrochemical route. The current tendency is towards implementing “green production” and environmentally friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . Chemical synthesis of fumaric acid is the main commercially available method with a production of more than 90,000 tones/year .Molecular Structure Analysis
The molecular structure of ethyl fumarate consists of 6 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The average mass is 144.125 Da and the monoisotopic mass is 144.042252 Da .Chemical Reactions Analysis
While specific chemical reactions involving ethyl fumarate are not detailed in the search results, it’s known that fumaric acid, from which ethyl fumarate is derived, is produced by thermal or catalytic irreversible isomerization from maleic acid obtained from its anhydride by heating in presence of water .Physical And Chemical Properties Analysis
Ethyl fumarate is a colorless liquid . The average mass is 144.125 Da and the monoisotopic mass is 144.042252 Da .Scientific Research Applications
-
Neurology
- Ethyl Fumarate (EF) and its esters have been implemented in the field of neurology .
- EF has been shown to have neuroprotective effects in experimental stroke models due to its potent immunomodulatory and antioxidant effects .
- The treatment involves oral administration of EF, which then exerts its effects on the nervous system .
- The outcomes have shown a decrease in infarction volume and improved neurobehavioral deficits after stroke .
-
Immunology
- EF and its esters have found applications in immunology .
- EF has been shown to suppress the release of signature cytokines from human PBMCs .
- The application involves the administration of EF, which then interacts with the immune system .
- The outcomes have shown a notable decrease in the production of pro-inflammatory cytokines .
-
Dermatology
- EF and its esters have been used in the treatment of psoriasis .
- EF esters are potent chemicals that have been used to treat psoriasis for over 30 years .
- The treatment involves oral administration of EF, which then exerts its effects on the skin .
- The outcomes have shown a 75% improvement in psoriasis in four months .
-
Bio-nanotechnology
- EF and its esters have found applications in bio-nanotechnology, specifically in drug delivery and tissue engineering .
- EF has been used in the development of nanomaterials for drug delivery systems .
- The application involves the incorporation of EF into nanomaterials, which are then used for drug delivery .
- The outcomes have shown improved drug delivery efficiency .
-
Drug Delivery
- EF has been used in the development of drug delivery systems .
- EF has been used in the development of implants for targeted drug delivery .
- The application involves the incorporation of EF into implants, which are then used for drug delivery .
- The outcomes have shown improved drug delivery efficiency .
-
Tissue Engineering
- EF and its esters have found applications in tissue engineering .
- EF has been used in the development of scaffolds for tissue engineering .
- The application involves the incorporation of EF into scaffolds, which are then used for tissue engineering .
- The outcomes have shown improved tissue engineering efficiency .
-
Biotechnology
- EF and its esters have found applications in biotechnology, specifically in the production and separation of fumaric acid .
- EF has been used in the development of “green production” and environmentally friendly technologies like biotechnological production of fumaric acid using low-cost raw materials .
- The application involves the use of EF in the fermentation process .
- The outcomes have shown improved production and separation of fumaric acid .
-
Medicinal Chemistry
- EF and its esters have been used in medicinal chemistry, specifically in the development of neuroprotective drugs .
- EF has been used in the synthesis of different γ-butyrolactone and δ-valerolactone derivatives where the fumarate moiety is forced into a lactone ring .
- The application involves the synthesis of these derivatives, which are then evaluated for their neuroprotective properties .
- The outcomes have shown that all tested fumaric esters presented lower cytotoxicity and higher neuroprotective properties, in comparison to dimethyl fumarate .
-
Oxidative Stress and Inflammation
- EF and its esters have been repurposed to treat conditions of oxidative stress and inflammation .
- EF has been shown to have anti-oxidative, cytotoxic, and anti-inflammatory activities in different tissues and cell types .
- The treatment involves the administration of EF, which then exerts its effects on the tissues and cells .
- The outcomes have shown a notable decrease in oxidative stress and inflammation .
-
Production and Separation of Fumaric Acid
- EF and its esters have found applications in biotechnology, specifically in the production and separation of fumaric acid .
- EF has been used in the development of “green production” and environmentally friendly technologies like biotechnological production of fumaric acid using low-cost raw materials .
- The application involves the use of EF in the fermentation process .
- The outcomes have shown improved production and separation of fumaric acid .
-
Synthesis of Neuroprotective Drugs
- EF and its esters have been used in medicinal chemistry, specifically in the development of neuroprotective drugs .
- EF has been used in the synthesis of different γ-butyrolactone and δ-valerolactone derivatives where the fumarate moiety is forced into a lactone ring .
- The application involves the synthesis of these derivatives, which are then evaluated for their neuroprotective properties .
- The outcomes have shown that all tested fumaric esters presented lower cytotoxicity and higher neuroprotective properties, in comparison to dimethyl fumarate .
-
Treatment of Oxidative Stress and Inflammation
- EF and its esters have been repurposed to treat conditions of oxidative stress and inflammation .
- EF has been shown to have anti-oxidative, cytotoxic, and anti-inflammatory activities in different tissues and cell types .
- The treatment involves the administration of EF, which then exerts its effects on the tissues and cells .
- The outcomes have shown a notable decrease in oxidative stress and inflammation .
Safety And Hazards
Ethyl fumarate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Fumaric acid, from which ethyl fumarate is derived, is a valuable compound used in foods, beverages, detergents, animal feed, pharmaceuticals, and miscellaneous industrial products . The current tendency is towards implementing “green production” and environmentally friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . This suggests potential future directions for the use and production of ethyl fumarate.
properties
IUPAC Name |
(E)-4-ethoxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMOEINVGRTEX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55141-86-1 (hydrochloride salt), 62008-21-3 (zinc salt), 62008-22-4 (calcium salt), 76260-93-0 (lithium salt) | |
| Record name | Ethyl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701021503 | |
| Record name | Ethyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoethyl fumarate | |
CAS RN |
2459-05-4 | |
| Record name | Monoethyl fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W849NG2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



